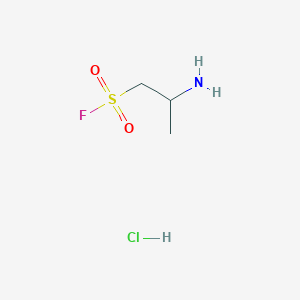

2-Aminopropane-1-sulfonyl fluoride;hydrochloride

Description

Structural Classification Within Sulfonyl Fluoride Derivatives

2-Aminopropane-1-sulfonyl fluoride hydrochloride (molecular formula: C3H8ClFNO2S) belongs to the aliphatic sulfonyl fluoride family, characterized by a propane backbone substituted with a sulfonyl fluoride group at the first carbon and an amine group at the second carbon, stabilized as a hydrochloride salt. The sulfonyl fluoride group (-SO2F) is a hallmark of this class, known for its electrophilic character and stability in aqueous environments. The hydrochloride counterion enhances the compound’s solubility in polar solvents, a critical feature for biological applications.

Structurally, this compound differs from aromatic sulfonyl fluorides, such as benzenesulfonyl fluoride, by its aliphatic chain, which confers greater conformational flexibility and reduced steric hindrance. Comparative analysis with related derivatives, such as 3-aminopropane-1-sulfonyl fluoride hydrochloride, highlights the impact of amine positioning on reactivity. In the target compound, the proximity of the amine to the sulfonyl fluoride group enables intramolecular interactions, potentially modulating its electrophilicity (Table 1).

Table 1: Structural Comparison of Select Sulfonyl Fluoride Derivatives

The amine group in 2-aminopropane-1-sulfonyl fluoride hydrochloride allows further functionalization, such as conjugation to fluorescent tags or biomolecules, expanding its utility in probe design. This bifunctionality contrasts with simpler sulfonyl fluorides, which often require post-synthetic modifications to introduce additional reactive sites.

Historical Development of Sulfonyl Fluoride-Based Biochemical Probes

The use of sulfonyl fluorides in biochemical applications traces back to the mid-20th century, with early studies focusing on their reactivity as protease inhibitors. However, their potential as covalent probes remained underutilized until the advent of sulfur(VI) fluoride exchange (SuFEx) click chemistry in the 2010s. SuFEx, which exploits the dynamic covalent bonding between sulfonyl fluorides and nucleophiles like tyrosine or lysine, revolutionized the field by enabling the rapid assembly of stable protein-ligand complexes under physiological conditions.

A pivotal advancement was the development of synthetic methods to access diverse sulfonyl fluorides. Early approaches, such as the electrochemical oxidation of thiols, provided limited scope for aliphatic derivatives. The introduction of decarboxylative fluorosulfonylethylation in 2019 marked a turning point, allowing the conversion of ubiquitous carboxylic acids—including those in amino acids and drugs—into sulfonyl fluorides via visible-light-mediated reactions. This method’s compatibility with primary, secondary, and tertiary substrates facilitated the creation of libraries like 2-aminopropane-1-sulfonyl fluoride hydrochloride, which were previously inaccessible through traditional routes.

Table 2: Milestones in Sulfonyl Fluoride Synthesis

The rise of activity-based protein profiling (ABPP) further propelled interest in sulfonyl fluorides. Their ability to form irreversible yet selective bonds with active-site residues made them ideal for mapping enzymatic activity in complex proteomes. The hydrochloride salt form of 2-aminopropane-1-sulfonyl fluoride, with its improved solubility, emerged as a preferred candidate for these studies, particularly in aqueous screening assays.

Position Within Modern Covalent Protein Modification Strategies

In contemporary covalent drug discovery, 2-aminopropane-1-sulfonyl fluoride hydrochloride occupies a niche as a tunable warhead for targeting non-catalytic residues. Unlike traditional acrylamides, which react promiscuously with cysteine, sulfonyl fluorides exhibit broader selectivity, engaging tyrosine, lysine, and histidine residues while maintaining stability in vivo. This selectivity stems from the sulfonyl fluoride’s balanced electrophilicity, which is sufficient for covalent bond formation but resistant to hydrolysis.

The compound’s amine group enables modular design. For example, it can be acylated to introduce steric bulk or conjugated to fluorophores for imaging applications. In one demonstrated application, derivatives of similar aliphatic sulfonyl fluorides were used to label lysine residues in histone deacetylases, enabling real-time tracking of epigenetic modifications. The hydrochloride salt’s solubility ensures compatibility with biological buffers, a limitation of earlier hydrophobic sulfonyl fluorides.

Furthermore, the compound’s synthetic accessibility via decarboxylative pathways aligns with the demand for high-throughput probe generation. By leveraging carboxylic acid feedstocks—such as those derived from metabolic intermediates—researchers can rapidly synthesize tailored sulfonyl fluorides for specific targets. This approach has been instrumental in developing covalent inhibitors for kinases and GTPases, where transient binding sites require precise warhead positioning.

Properties

IUPAC Name |

2-aminopropane-1-sulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S.ClH/c1-3(5)2-8(4,6)7;/h3H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDMQNQOTUQNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2-Aminopropane-1-sulfonyl fluoride;hydrochloride, can be achieved through various methods. One common approach involves the conversion of sulfonamides to sulfonyl fluorides using reagents such as Pyry-BF4 and MgCl2 . Another method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions .

Industrial Production Methods: Industrial production methods for sulfonyl fluorides often involve the use of readily available and inexpensive starting materials, such as sulfonates or sulfonic acids. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopropane-1-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including substitution reactions. Sulfonyl fluorides are known for their stability and reactivity, making them suitable for use in selective covalent interactions with amino acids or proteins .

Common Reagents and Conditions: Common reagents used in the reactions of sulfonyl fluorides include electrophilic fluorinating agents and phase transfer catalysts such as KF and 18-crown-6-ether in acetonitrile . These conditions facilitate the formation of sulfonyl fluoride intermediates, which can then undergo further reactions to form the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with active site amino acids can lead to the formation of covalent enzyme derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The chemical structure of 2-Aminopropane-1-sulfonyl fluoride; hydrochloride is characterized by the sulfonyl fluoride functional group, which confers unique reactivity properties. This compound primarily interacts with serine residues in proteins, leading to the formation of a covalent bond that inhibits enzyme activity. The reaction can be summarized as follows:This irreversible binding is crucial for its role as a protease inhibitor, affecting various biological pathways depending on the targeted enzyme .

Inhibition of Serine Proteases

2-Aminopropane-1-sulfonyl fluoride; hydrochloride is widely used as an inhibitor of serine proteases such as trypsin and chymotrypsin. Its mechanism involves covalent modification of the active site serine residue, which disrupts the catalytic activity of these enzymes. This property makes it an invaluable tool in studying protease functions and related physiological processes .

Applications in Biochemical Research

- Proteomics : The compound is employed extensively in proteomics to prevent the degradation of proteins during extraction and analysis. It is often included in lysis buffers to maintain protein integrity .

- Enzyme Activity Profiling : 2-Aminopropane-1-sulfonyl fluoride; hydrochloride serves as a probe to assess enzyme binding sites and evaluate functionally important protein residues. This application is critical for understanding enzyme mechanisms and developing new therapeutic strategies .

Therapeutic Insights

Research has indicated potential therapeutic applications for this compound beyond enzyme inhibition. For instance, it has been evaluated for anti-inflammatory effects in animal models, suggesting its utility in developing treatments for inflammatory diseases .

Comparative Analysis with Other Sulfonyl Fluorides

To highlight the unique features of 2-Aminopropane-1-sulfonyl fluoride; hydrochloride, a comparative analysis with other sulfonyl fluorides is presented below:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 4-(2-Aminoethyl)benzenesulfonyl fluoride | Irreversible serine protease inhibitor | More stable at low pH; used extensively in proteomics |

| Phenylmethylsulfonyl fluoride | Common serine protease inhibitor | Less stable than 2-Aminopropane-1-sulfonyl fluoride; often used in similar applications |

| N-(2-Aminoethyl)benzenesulfonamide | Inhibitor of various enzymes | Different mechanism focusing on amide bond interactions |

The table illustrates how 2-Aminopropane-1-sulfonyl fluoride; hydrochloride stands out due to its specific structure that allows for targeted inhibition while minimizing off-target effects compared to other sulfonyl fluorides .

Case Studies and Research Findings

Several case studies have documented the effectiveness of 2-Aminopropane-1-sulfonyl fluoride; hydrochloride in various research settings:

- In one study, this compound was utilized to explore the gastrointestinal effects of serine hydrolase inhibition, demonstrating its potential in understanding metabolic pathways related to digestion .

- Another study highlighted its role in assessing stress reactivity through selective inhibition of fatty acid amide hydrolase (FAAH), showcasing its utility in neurobiological research .

These findings underscore the compound's versatility and significance in advancing biochemical research.

Mechanism of Action

The mechanism of action of 2-Aminopropane-1-sulfonyl fluoride;hydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteins. This modification leads to the formation of a stable sulfonyl enzyme derivative, which can inhibit the activity of serine proteases . The compound can also interact with other off-target residues such as tyrosine, lysine, and histidine .

Comparison with Similar Compounds

Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride

CAS Number : 187089-21-0

Molecular Formula : C₉H₁₃ClNNaO₃S

Molecular Weight : 273.71 g/mol

Key Differences :

(1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride

CAS Number : 1360828-80-3

Molecular Formula : C₉H₁₅ClF₂N₂O₃S

Molecular Weight : 304.75 g/mol

Key Differences :

- Structural Complexity : Cyclopropane ring and difluoromethyl group enhance steric bulk and lipophilicity.

- Functional Group : Sulfonamide (-SO₂NH-) instead of sulfonyl fluoride, enabling reversible hydrogen bonding rather than covalent binding.

- Applications : Investigated as a drug candidate for enzyme inhibition (e.g., protease inhibitors) due to balanced reactivity and pharmacokinetics .

3-Amino-2-(4-chlorophenyl)propane-1-sulfonic acid

CAS Number: 125464-42-8 Molecular Formula: C₉H₁₁ClNO₃S Molecular Weight: 247.71 g/mol Key Differences:

- Functional Group : Sulfonic acid (-SO₃H) provides strong acidity and hydrophilicity, unlike the neutral sulfonyl fluoride.

- Applications : Used in detergent formulations and as a research chemical for studying ion-channel interactions .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| 2-Aminopropane-1-sulfonyl fluoride;hydrochloride | 2173996-23-9 | C₃H₉ClFNO₂S | 177.63 | Amine, sulfonyl fluoride | Covalent protein labeling, ABPP |

| Sodium (S)-2-amino-3-phenylpropane-1-sulfonate hydrochloride | 187089-21-0 | C₉H₁₃ClNNaO₃S | 273.71 | Amine, sulfonate, aromatic | Detergents, hydrophilic drugs |

| (1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride | 1360828-80-3 | C₉H₁₅ClF₂N₂O₃S | 304.75 | Cyclopropane, sulfonamide | Enzyme inhibition, drug development |

| 3-Amino-2-(4-chlorophenyl)propane-1-sulfonic acid | 125464-42-8 | C₉H₁₁ClNO₃S | 247.71 | Amine, sulfonic acid, aromatic | Detergents, ion-channel research |

Key Research Findings

Reactivity Trends : Sulfonyl fluorides (e.g., 2173996-23-9) exhibit higher electrophilicity than sulfonates or sulfonamides, enabling irreversible protein modification . In contrast, sulfonamides (e.g., 1360828-80-3) reversibly bind enzymes, making them safer for therapeutic use .

Solubility : Aromatic substituents (e.g., phenyl in 187089-21-0) reduce aqueous solubility but enhance membrane permeability, critical for blood-brain barrier penetration in CNS drugs .

Thermodynamic Stability : Sulfonic acids (e.g., 125464-42-8) are stable under physiological conditions, whereas sulfonyl fluorides hydrolyze slowly in aqueous media, requiring careful storage .

Biological Activity

2-Aminopropane-1-sulfonyl fluoride; hydrochloride, also known as a sulfonyl fluoride derivative, is a compound of significant interest in biological and medicinal chemistry due to its unique properties as a serine protease inhibitor. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and case studies.

- Chemical Name : 2-Aminopropane-1-sulfonyl fluoride; hydrochloride

- CAS Number : 2503205-37-4

- Molecular Formula : C3H8ClFNO2S

The primary mechanism of action for 2-Aminopropane-1-sulfonyl fluoride involves its role as an irreversible inhibitor of serine proteases . These enzymes are critical in various biological processes, including digestion, immune response, and blood coagulation. The compound forms a covalent bond with the active site serine residue of the protease, effectively blocking substrate access and inhibiting enzymatic activity.

Biological Activity

Research has demonstrated that 2-Aminopropane-1-sulfonyl fluoride exhibits several biological activities:

- Protease Inhibition : It has been shown to inhibit various serine proteases such as trypsin and chymotrypsin, which are involved in inflammatory responses and tissue remodeling .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models. For instance, studies indicate that it can significantly decrease allergic airway inflammation by modulating the immune response and reducing levels of pro-inflammatory cytokines like IL-13 .

- Potential Therapeutic Applications : Given its inhibitory effects on serine proteases, this compound is being explored for therapeutic applications in conditions characterized by excessive protease activity, such as asthma and other allergic reactions .

Study on Allergic Rhinitis

In a murine model of allergic rhinitis (AR), treatment with 2-Aminopropane-1-sulfonyl fluoride resulted in:

- Decreased Symptom Scores : Significant reduction in clinical symptoms associated with AR.

- Lowered IgE Levels : Serum Derf-specific IgE levels were significantly reduced, indicating a dampened allergic response.

- Increased Regulatory T Cells : Enhanced levels of CD4+CD25+Foxp3+ T cells were observed, suggesting an immunomodulatory effect .

Study on Proteolytic Activity

Another study focused on the compound's ability to inhibit proteolytic activity in nasal lavage fluid (NALF) from sensitized mice:

- The results showed a marked decrease in proteolytic activity post-treatment with 2-Aminopropane-1-sulfonyl fluoride, highlighting its potential role in managing allergic responses through protease inhibition .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-aminopropane-1-sulfonyl fluoride;hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of 2-aminopropanol derivatives followed by fluorination and HCl salt formation. Key parameters include:

- Temperature control : Fluorination steps (e.g., using DAST or Deoxo-Fluor) require strict temperature regulation (−20°C to 0°C) to avoid side reactions like decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency, while aqueous workup ensures HCl salt precipitation .

- Purification : Column chromatography (silica gel, eluent: MeOH/DCM gradients) or recrystallization (ethanol/water mixtures) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR : ¹H/¹³C NMR confirms the sulfonyl fluoride group (δ ~45 ppm for ¹³C-SO₂F) and absence of racemization (chiral centers via NOESY) .

- X-ray crystallography : Resolves absolute configuration; requires high-purity crystals grown in ethanol/water .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ and validates molecular weight (±2 ppm accuracy) .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reactivity in enzyme inhibition studies, and how do structural modifications alter potency?

- Methodological Answer : The sulfonyl fluoride group acts as an electrophilic "warhead," forming covalent bonds with catalytic serine residues in enzymes (e.g., proteases). To study:

- Kinetic assays : Measure IC₅₀ values under varying pH (6.5–8.0) and temperature (25–37°C) to assess enzyme-inhibitor complex stability .

- Mutagenesis : Replace target serine with alanine to confirm binding specificity. Compare with analogs (e.g., 2-amino-3-mercapto derivatives) to evaluate sulfur vs. fluorine reactivity .

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with enzyme active sites; validate with MD simulations .

Q. How can researchers resolve contradictory data in stability studies under physiological conditions?

- Methodological Answer : Contradictions often arise from buffer composition or light exposure. Standardize protocols:

- pH stability : Test degradation kinetics in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Use LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .

- Light sensitivity : Store samples in amber vials; compare degradation rates under UV (254 nm) vs. dark conditions .

- Temperature-dependent degradation : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and extrapolate shelf life via Arrhenius equations .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives during sulfonylation to enforce stereochemical control; monitor ee via chiral HPLC (Chiralpak AD-H column) .

- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing racemization during fluorination .

- Crystallization-induced asymmetric transformation : Recrystallize intermediates from ethanol/water to amplify ee (>98%) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across in vitro vs. in vivo models?

- Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address via:

- Solubility enhancement : Formulate with cyclodextrins or PEGylation; measure logP values (shake-flask method) to optimize bioavailability .

- Metabolic profiling : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF; correlate with in vivo efficacy .

- Tissue distribution studies : Use radiolabeled ¹⁴C-compound to track accumulation in target organs vs. plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.